2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine

Cross-Coupling Suzuki-Miyaura Late-Stage Functionalization

2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine (CAS: 1548825-58-6, C12H14INO3, MW: 347.15) is a heterocyclic building block featuring the furo[3,2-c]pyridine core—a privileged scaffold in kinase inhibitor drug discovery. This compound integrates two orthogonal synthetic handles: a diethoxymethyl-protected aldehyde group at the 2-position and a reactive iodine atom at the 7-position.

Molecular Formula C12H14INO3
Molecular Weight 347.15 g/mol
Cat. No. B11780818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine
Molecular FormulaC12H14INO3
Molecular Weight347.15 g/mol
Structural Identifiers
SMILESCCOC(C1=CC2=CN=CC(=C2O1)I)OCC
InChIInChI=1S/C12H14INO3/c1-3-15-12(16-4-2)10-5-8-6-14-7-9(13)11(8)17-10/h5-7,12H,3-4H2,1-2H3
InChIKeyDVHLNMALLOPAGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine: CAS 1548825-58-6 – A Dual-Functional Synthetic Intermediate for Targeted Heterocyclic Chemistry


2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine (CAS: 1548825-58-6, C12H14INO3, MW: 347.15) is a heterocyclic building block featuring the furo[3,2-c]pyridine core—a privileged scaffold in kinase inhibitor drug discovery [1]. This compound integrates two orthogonal synthetic handles: a diethoxymethyl-protected aldehyde group at the 2-position and a reactive iodine atom at the 7-position . The furo[3,2-c]pyridine framework has been validated as a pharmacophore in multiple kinase inhibitor programs, including potent and selective MNK1/2 inhibitors for colorectal cancer therapy and cMET/RON dual inhibitors [2][3].

Why Generic Substitution Fails: The Critical Orthogonality of 2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine in Multi-Step Synthesis


Generic substitution with non-iodinated furo[3,2-c]pyridine derivatives (e.g., 2-(diethoxymethyl)furo[3,2-c]pyridine, CAS 478148-56-0) or with regioisomeric furopyridine scaffolds fails due to the absence of a reactive C–I bond for palladium-catalyzed cross-coupling [1]. The 7-iodo substituent serves as a privileged exit vector for Suzuki-Miyaura and Sonogashira couplings, enabling late-stage diversification that is impossible with hydrogen or other non-leaving groups [2]. Furthermore, the furo[3,2-c]pyridine isomer exhibits distinct topological properties and kinase inhibition profiles compared to furo[3,2-b]pyridine and furo[2,3-c]pyridine regioisomers, which directly affect target binding and selectivity [3]. Substituting with 2-(((tert-butyldimethylsilyl)oxy)methyl)-7-iodofuro[3,2-c]pyridine (CAS 1956364-46-7) introduces a silyl protecting group that requires fluoride-based deprotection (TBAF), which is incompatible with acid-sensitive functionalities that the acetal protecting group in the target compound tolerates .

Quantitative Differentiation Evidence: 2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine vs. Structural Analogs


Evidence 1: Orthogonal Reactivity – C7-Iodo as a Privileged Cross-Coupling Handle vs. Non-Iodinated Furo[3,2-c]pyridine

The presence of the iodine atom at the 7-position enables palladium-catalyzed cross-coupling reactions that are impossible with the non-iodinated analog 2-(diethoxymethyl)furo[3,2-c]pyridine (CAS 478148-56-0). Iodopyridinium intermediates demonstrate superior reactivity in Suzuki couplings compared to chloro- or bromo-substituted analogs due to the lower bond dissociation energy of the C–I bond (approximately 57 kcal/mol vs. C–Br at 67 kcal/mol and C–Cl at 81 kcal/mol) and the superior leaving group ability of iodide [1]. This enables introduction of aryl, heteroaryl, and alkenyl units at the 7-position under milder conditions with higher catalytic turnover [2].

Cross-Coupling Suzuki-Miyaura Late-Stage Functionalization Medicinal Chemistry

Evidence 2: Acid-Labile Acetal Protecting Group vs. Base-Labile Silyl Protecting Group – Differential Compatibility in Multi-Step Synthesis

The diethoxymethyl group functions as a protected aldehyde (acetal) that can be selectively deprotected under acidic conditions to yield the corresponding aldehyde, furo[3,2-c]pyridine-2-carboxaldehyde. In contrast, the structurally analogous 2-(((tert-butyldimethylsilyl)oxy)methyl)-7-iodofuro[3,2-c]pyridine (CAS 1956364-46-7) employs a TBDMS protecting group that requires fluoride-based deprotection (e.g., TBAF) . The acetal-to-aldehyde conversion of 2-(diethoxymethyl)furo[3,2-c]pyridine has been demonstrated with formic acid in water, proceeding with 88% yield [1]. This orthogonal deprotection strategy is essential when the synthetic sequence contains base-sensitive functional groups or when fluoride ions would interfere with downstream transformations.

Protecting Group Strategy Orthogonal Deprotection Acetal Hydrolysis Synthetic Methodology

Evidence 3: Regioisomeric Scaffold Differentiation – Furo[3,2-c]pyridine vs. Furo[3,2-b]pyridine Topology and Kinase Binding

The furo[3,2-c]pyridine scaffold presents a distinct three-dimensional topology and nitrogen atom positioning compared to the regioisomeric furo[3,2-b]pyridine scaffold. This topological difference directly impacts kinase binding pocket occupancy and selectivity profiles. The furo[3,2-c]pyridine core has been successfully deployed in multiple kinase inhibitor programs, including a series of 6-aminofuro[3,2-c]pyridines that demonstrate potent, orally efficacious inhibition of cMET and RON kinases [1]. A representative compound, OSI-296, exhibits dual cMET/RON inhibition with in vivo efficacy in tumor xenograft models upon oral dosing [2]. In contrast, the furo[3,2-b]pyridine motif is described as a relatively underexplored pharmacophore in kinase inhibition [3], suggesting the [3,2-c] isomer provides a more validated entry point for kinase-targeted drug discovery.

Scaffold Topology Kinase Inhibition Isomer Selectivity Pharmacophore Geometry

Evidence 4: Calculated Physicochemical Property Differentiation – Lipophilicity and Polar Surface Area vs. Analogs

The target compound exhibits distinct calculated physicochemical properties compared to its closest analogs, which have implications for downstream drug-likeness and permeability. The 7-iodo substitution increases molecular weight and lipophilicity relative to the non-iodinated analog, while maintaining a favorable topological polar surface area (TPSA) of 44.5 Ų . This TPSA value is identical to that of 2-(diethoxymethyl)furo[3,2-c]pyridine, indicating that iodine substitution does not alter hydrogen-bonding capacity while providing a handle for further diversification. The XLogP3 value of 2.3 falls within the optimal range (1–3) for oral bioavailability per Lipinski's guidelines, whereas the TBDMS-protected analog has a higher molecular weight (389.3 g/mol) and significantly increased lipophilicity due to the silyl group, which may complicate downstream formulation and solubility.

Physicochemical Properties Drug-Likeness LogP Medicinal Chemistry Optimization

Evidence 5: Patent-Cited Utility as a Pharmaceutical Intermediate in Kinase Inhibitor Synthesis

The target compound is explicitly cited in a patent family (EP-2876109-A1, KR-101684955-B1, US-2015191478-A1, US-9493478-B2) titled Fused ring compound containing furan or salt thereof and pharmaceutical composition comprising same . This patent family, with priority date July 23, 2012, describes furan-containing fused cyclic compounds as therapeutic agents. The inclusion of 2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine as a synthetic intermediate in granted patents provides verifiable evidence of its utility in drug discovery programs, distinguishing it from analogs without such intellectual property validation. In contrast, the non-iodinated analog 2-(diethoxymethyl)furo[3,2-c]pyridine (CAS 478148-56-0) is primarily cited in synthetic methodology literature rather than as a pharmaceutical intermediate [1].

Kinase Inhibitor Pharmaceutical Intermediate Patent Citation Drug Discovery

Evidence 6: Class-Level Biological Potential – Differentiation-Inducing Activity in Undifferentiated Cells

A biological activity statement associated with this compound class indicates that it exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, evidencing potential use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. This class-level biological property distinguishes furo[3,2-c]pyridine derivatives bearing the diethoxymethyl and iodo substituents from structurally related compounds such as 2-(diethoxymethyl)furo[3,2-b]pyridine, for which no differentiation-inducing activity has been reported and which is primarily described as a research compound without specific biological annotation .

Cell Differentiation Anti-Cancer Psoriasis Monocyte Differentiation

Validated Application Scenarios for 2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine Based on Quantitative Evidence


Scenario 1: Late-Stage Diversification in Kinase Inhibitor Lead Optimization

Medicinal chemistry teams optimizing kinase inhibitor leads can deploy 2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine as a late-stage diversification intermediate. The 7-iodo substituent enables rapid Suzuki-Miyaura coupling to introduce diverse aryl and heteroaryl groups, generating focused libraries for SAR exploration. The furo[3,2-c]pyridine scaffold has been clinically validated in multiple kinase programs, including cMET/RON dual inhibitors (OSI-296) with demonstrated oral efficacy in tumor xenograft models [1]. The diethoxymethyl protecting group remains stable under cross-coupling conditions and can be cleaved in a subsequent acid-mediated step to reveal a reactive aldehyde for further functionalization or bioconjugation [2].

Scenario 2: Orthogonal Protecting Group Strategy for Complex Multi-Step Syntheses

Synthetic chemists executing multi-step sequences with acid- and base-sensitive intermediates should select 2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine over the TBDMS-protected analog (CAS 1956364-46-7). The acetal protecting group is cleaved under mild acidic conditions (formic acid/H2O, 88% yield demonstrated for the non-iodinated analog) [3], avoiding fluoride reagents (TBAF) that can poison transition metal catalysts or react with electrophilic functional groups. This orthogonality enables sequential deprotection strategies: the acetal can be removed early or late in the synthetic sequence without affecting silyl protecting groups elsewhere in the molecule, maximizing synthetic flexibility.

Scenario 3: Hit-to-Lead Campaigns Targeting Kinase-Driven Cancers

Drug discovery teams initiating hit-to-lead campaigns for kinase-driven cancers (e.g., colorectal, lung, gastric) should prioritize building blocks containing the furo[3,2-c]pyridine core. This scaffold has demonstrated nanomolar potency in MNK1/2 inhibition (IC50 ~1 nM) [4] and dual cMET/RON inhibition [1], with established in vivo translation. 2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine provides the validated scaffold topology with orthogonal synthetic handles for parallel library synthesis. The compound's physicochemical profile (MW 347.15, TPSA 44.5 Ų, XLogP3 2.3) supports drug-likeness, while its patent citations in furan-containing therapeutic patents confirm its relevance to pharmaceutical development programs.

Scenario 4: Aldehyde Progenitor for Reductive Amination and Bioconjugation

Researchers requiring an aldehyde-functionalized furo[3,2-c]pyridine for reductive amination, hydrazone formation, or bioconjugation should procure 2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine as a stable, storable progenitor. The diethoxymethyl group is inert under basic and nucleophilic conditions, allowing the iodine handle to be elaborated first via cross-coupling. Subsequent acidic hydrolysis (e.g., formic acid in water) releases the aldehyde in high yield (88% demonstrated for the non-iodinated analog) [3]. This two-step sequence—cross-coupling followed by deprotection—provides access to a diverse array of 7-aryl-2-formyl-furo[3,2-c]pyridines that are not commercially available as pre-formed aldehydes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.